h-89

Kinase Inhibitor Potency Structure-Activity Relationship Isoquinoline Sulfonamide

PKA inhibitor interchangeability is a common misconception. H-89 dihydrochloride (CAS 130964-39-5) resolves this with a distinct ATP-competitive mechanism (Ki=48 nM) that no other PKA inhibitor replicates. • Dual-purpose probe: Directly inhibits Kv channels (Kd=1.02 μM) for PKA-independent ion channel studies. • Reproductive biology: Induces precocious oocyte maturation (>50 μM) not recapitulated by H-7 or GF109203x. • Oncology: Uniquely active in Caco-2 colon carcinoma models where parent H-8 is completely inactive. Supplied at ≥98% purity with ambient shipping and batch-specific COA.

Molecular Formula C20H20BrN3O2S
Molecular Weight 446.4 g/mol
Cat. No. B1203008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameh-89
Molecular FormulaC20H20BrN3O2S
Molecular Weight446.4 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNCC=CC3=CC=C(C=C3)Br
InChIInChI=1S/C20H20BrN3O2S/c21-18-8-6-16(7-9-18)3-2-11-22-13-14-24-27(25,26)20-5-1-4-17-15-23-12-10-19(17)20/h1-10,12,15,22,24H,11,13-14H2
InChIKeyZKZXNDJNWUTGDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-89 Dihydrochloride: A Benchmark ATP-Competitive PKA Inhibitor for cAMP Pathway Dissection


H-89 dihydrochloride (CAS 130964-39-5) is a synthetic isoquinoline sulfonamide that functions as a potent, cell-permeable, and reversible ATP-competitive inhibitor of cyclic AMP-dependent protein kinase (PKA) [1]. Derived from the parent compound H-8, H-89 exhibits a significantly enhanced affinity for the PKA catalytic subunit, with a reported Ki value of 48 nM in cell-free assays [1]. Its primary application is the pharmacological interrogation of the cAMP/PKA signaling axis in various cellular and in vivo models [2].

Why H-89 Cannot Be Casually Substituted with Other In-Class PKA Inhibitors


The interchangeability of PKA inhibitors is often mistakenly assumed, yet their distinct mechanisms of action, off-target profiles, and potencies preclude simple substitution. While H-89, KT5720, and Rp-cAMPS are all classified as PKA inhibitors, they operate through fundamentally different principles [1]. H-89 directly blocks the ATP-binding site on the catalytic subunit, whereas Rp-cAMPS prevents the dissociation of the holoenzyme by targeting the regulatory subunits [1]. This divergence leads to stark differences in functional outcomes, as demonstrated by the inability of KT5720 and Rp-8-CPT-cAMPS to recapitulate the direct ion channel blockade observed with H-89 [2]. Furthermore, even among ATP-competitive inhibitors, variations in kinase selectivity render them non-equivalent. For instance, H-89 displays >30-fold greater potency for PKA compared to its parent compound H-8, a difference that dictates its utility in dose-sensitive assays [3].

Quantitative Differentiation of H-89 Against Its Closest Analogs: A Head-to-Head Evidence Guide


H-89 vs. H-8: A 30-Fold Enhancement in PKA Inhibitory Potency

H-89 demonstrates a significantly higher affinity for PKA compared to its structural predecessor, H-8, due to enhanced van der Waals interactions with the enzyme's active site [1]. This difference in binding energy translates directly into a substantial increase in inhibitory potency [1].

Kinase Inhibitor Potency Structure-Activity Relationship Isoquinoline Sulfonamide

H-89 vs. KT5720 and Rp-8-CPT-cAMPS: Divergent Functional Effects on Ion Channels

In a direct functional comparison, H-89 inhibited voltage-dependent K+ (Kv) currents in rabbit coronary arterial smooth muscle cells with a Kd of 1.02 μM. In stark contrast, neither the PKA inhibitor KT5720 nor the cAMP analog Rp-8-CPT-cAMPS had any significant effect on the Kv current [1]. This demonstrates a PKA-independent, compound-specific activity of H-89 on ion channels.

Ion Channel Modulation Off-Target Activity Cardiovascular Pharmacology

H-89 vs. H-7, GF109203x, and PDD beta: Unique Efficacy in Inducing Oocyte Maturation

In an ex vivo ovarian bursa injection model, only H-89 was capable of inducing precocious oocyte meiotic resumption at a concentration of >50 μM. Other modulators of protein kinase pathways, including H-7 (≤150 μM, a less selective PKA/PKC inhibitor), PDD beta (≤100 μM, a PKC stimulator), and GF109203x (≤100 μM, a selective PKC inhibitor), failed to elicit any significant effect [1].

Reproductive Biology Oocyte Maturation PKA Signaling

H-89 vs. H-8: Differential Effects on Cell Morphology and Growth in Colon Cancer Model

In the human colonic carcinoma cell line Caco-2, H-89 induced morphological transformation and caused dose-dependent growth inhibition. However, another isoquinoline sulfonamide PKA inhibitor, H-8, had no observable effect on these cellular processes [1].

Cancer Cell Biology Cell Morphology Colon Carcinoma

H-89's Distinct Kinase Selectivity Profile vs. Parent Compound H-8

The selectivity profile of H-89 extends beyond PKA. In a study evaluating inhibition of Calcium/Calmodulin-dependent Protein Kinase I (CaMK I), H-89 demonstrated an IC50 of 24.4 μM. In contrast, the established PKA inhibitor H-8 was a significantly weaker inhibitor of this kinase, with an IC50 greater than 100 μM [1].

Kinase Selectivity CaM Kinase I Off-Target Profiling

H-89 vs. NL-71-101: Inverted Selectivity Between PKA and PKB

Through rational design, a derivative of H-89, named NL-71-101, was created that exhibits a reversed selectivity profile compared to the parent compound. While H-89 inhibits PKA 70 times more potently than PKB (Akt), NL-71-101 inhibits PKB 2.4-fold more potently than PKA [1].

Rational Drug Design Kinase Inhibitor Selectivity Engineering

High-Impact Applications of H-89: Where This Compound Delivers Unique Scientific Value


Precise Dissection of PKA-Dependent vs. Independent Pathways in Cardiovascular Ion Channel Studies

Based on the evidence that H-89, but not KT5720 or Rp-8-CPT-cAMPS, directly inhibits Kv channels (Kd = 1.02 μM) in vascular smooth muscle [1], H-89 serves as a dual-purpose pharmacological tool. Researchers can employ it to first inhibit PKA, and then, by comparing results with a control like Rp-cAMPS, isolate and study the direct, PKA-independent effects of the compound on specific ion channels. This application is critical for accurately interpreting the role of the cAMP/PKA axis in regulating vascular tone and cardiac excitability.

Induction and Study of Oocyte Maturation in Reproductive Biology Models

The unique ability of H-89 to induce precocious oocyte maturation (>50 μM) in intact ovarian tissue, a phenotype not recapitulated by other kinase modulators like H-7 or GF109203x [2], makes it an indispensable reagent for reproductive biologists. This scenario is particularly valuable for investigations into the mechanisms maintaining meiotic arrest, where H-89 provides a specific chemical intervention to trigger resumption of meiosis, enabling downstream analysis of cell cycle progression and PKA's regulatory role.

Investigating PKA's Role in Cancer Cell Growth and Morphology

In oncology research, particularly with colon carcinoma models like Caco-2, H-89 is a uniquely effective probe among isoquinoline sulfonamides. The evidence shows that while H-89 induces dose-dependent morphological transformation and growth inhibition, the parent compound H-8 is completely inactive in this assay [3]. Therefore, H-89 is the preferred tool for investigating the specific contributions of PKA signaling to colon cancer cell biology, allowing researchers to correlate PKA inhibition with distinct, measurable changes in cell phenotype and proliferation.

Benchmark Compound for Rational Design of Next-Generation Kinase Inhibitors

Medicinal chemistry and chemical biology programs focused on engineering kinase inhibitor selectivity utilize H-89 as a benchmark scaffold. The demonstration that a single modification can invert its selectivity from PKA (70-fold over PKB) to PKB (2.4-fold over PKA) [4] highlights the compound's value as a starting point for structure-activity relationship (SAR) studies. H-89 is procured not just as a biological tool, but as a reference standard for developing novel inhibitors with tailored selectivity profiles for targets like PKB/Akt.

Technical Documentation Hub

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